molecular formula C20H19N3O6 B11539938 2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate

2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate

Cat. No.: B11539938
M. Wt: 397.4 g/mol
InChI Key: IDOKSUVPOGAVAA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ETHYL ACETATE is an organic compound with a complex structure that includes nitro, amide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ETHYL ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable aromatic compound.

    Amidation: The nitrophenyl intermediate is then reacted with phenylformamide under appropriate conditions to form the amide linkage.

    Esterification: The final step involves the esterification of the amide product with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of carboxylic acid derivatives from ester hydrolysis.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ETHYL ACETATE depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 2-PROPENAL, 3-(3-NITROPHENYL)-, (2E)
  • 2-METHYL-3-NITROPHENYL ACETATE
  • Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate

Comparison:

  • 2-PROPENAL, 3-(3-NITROPHENYL)-, (2E): Similar nitro group but lacks the ester and amide functionalities.
  • 2-METHYL-3-NITROPHENYL ACETATE: Contains a nitro group and ester but lacks the amide linkage.
  • Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar ester and nitro functionalities but different overall structure.

Uniqueness: 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]ETHYL ACETATE is unique due to its combination of nitro, amide, and ester groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate

InChI

InChI=1S/C20H19N3O6/c1-14(24)29-11-10-21-20(26)18(22-19(25)16-7-3-2-4-8-16)13-15-6-5-9-17(12-15)23(27)28/h2-9,12-13H,10-11H2,1H3,(H,21,26)(H,22,25)/b18-13+

InChI Key

IDOKSUVPOGAVAA-QGOAFFKASA-N

Isomeric SMILES

CC(=O)OCCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.